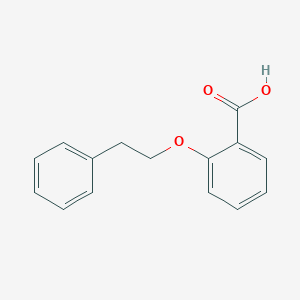

2-(2-Phenylethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFOIMVFHYUQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580052 | |

| Record name | 2-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-53-0 | |

| Record name | 2-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Phenylethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Phenylethoxy)benzoic acid, a derivative of benzoic acid, is a compound of interest in organic synthesis and potentially in medicinal chemistry. Its structure, featuring a phenylethoxy substituent on the benzoic acid core, suggests a unique combination of lipophilic and hydrophilic characteristics that can influence its behavior in both chemical and biological systems. This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of key properties, and a generalized workflow for its characterization.

Physicochemical Properties

The quantitative physicochemical data for this compound is limited in publicly accessible literature. The available and predicted data are summarized in the table below. It is important to note that experimental values for several key parameters have not been found.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 883546-53-0 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Boiling Point | 424.938 °C at 760 mmHg | [2] |

| Density | 1.192 g/cm³ | [2] |

| Melting Point | Not available | N/A |

| pKa | Not available | N/A |

| logP | Not available | N/A |

Experimental Protocols

Due to the lack of available experimental data for several key physicochemical properties of this compound, the following are detailed, generalized protocols for their determination.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or other heating bath (e.g., aluminum block)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of liquid this compound is placed in the fusion tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is immersed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil).

-

The bath is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4][5]

Solubility Determination

The solubility of this compound can be qualitatively assessed in various solvents to understand its polarity.

Apparatus:

-

Test tubes and rack

-

Spatula or dropper

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% NaOH, 5% HCl)

Procedure:

-

A small, measured amount (e.g., 10 mg) of this compound is placed into a series of test tubes.

-

A measured volume (e.g., 1 mL) of a specific solvent is added to each test tube.

-

The test tubes are agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

-

For acidic compounds like this compound, solubility in aqueous bases (e.g., 5% NaOH) is expected to be higher than in water due to salt formation.[6][7][8]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent (e.g., water or a water-cosolvent mixture if the acid is not sufficiently water-soluble)

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent in a beaker.

-

A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

-

The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered and does not interfere with the stir bar.

-

The initial pH of the solution is recorded.

-

The standardized strong base is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The additions are continued well past the equivalence point (the point of inflection in the pH curve).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9][10]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol and water (or a suitable buffer, typically at pH 7.4 for logD)

Procedure:

-

n-Octanol and the aqueous phase are mutually saturated by shaking them together for an extended period, followed by separation.

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A measured volume of this solution is mixed with a measured volume of the other phase in a separatory funnel or vial.

-

The mixture is agitated (shaken) for a set period to allow for partitioning equilibrium to be reached.

-

The two phases are separated, either by allowing them to stand or by centrifugation to break up any emulsions.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[11][12]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound such as this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 4-(2-Phenylethyl)benzoic acid | C15H14O2 | CID 10489431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-6-phenethyloxymethyl-benzoic acid | C16H16O4 | CID 46735446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[2-(2-Phenylethynyl)phenyl]benzoic acid | C21H14O2 | CID 70004645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solved Table 2. Benzoic acid Melting Point Measurement | Chegg.com [chegg.com]

- 9. webbook.nist.gov [webbook.nist.gov]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

2-(2-Phenylethoxy)benzoic acid CAS number and identifiers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on 2-(2-Phenylethoxy)benzoic acid, a specific aromatic carboxylic acid. Due to the limited availability of published research on this particular compound, this guide also includes contextual information on related phenoxybenzoic acid derivatives to provide a broader understanding of this class of molecules.

Core Compound Identifiers

A clear identification of this compound is crucial for any research or developmental work. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 883546-53-0 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the available literature. The table below lists the fundamental properties derived from chemical database entries.

| Property | Value | Source |

| Appearance | Not specified (Expected to be a solid at room temperature) | [1] |

| Purity | >97% (as offered by some suppliers) | [1] |

Synthesis and Experimental Protocols

One common approach for synthesizing phenoxybenzoic acids involves the Ullmann condensation. This reaction typically involves the coupling of a phenol with a halobenzoic acid in the presence of a copper catalyst and a base.

A potential synthetic pathway for this compound could be conceptualized as the reaction between 2-halobenzoic acid and 2-phenylethanol. The following diagram illustrates this hypothetical synthesis.

It is important to note that this is a generalized representation, and the specific reaction conditions, such as the choice of catalyst, base, solvent, and temperature, would require experimental optimization.

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the scientific literature regarding the biological activity and potential signaling pathway interactions of this compound. However, studies on other phenoxybenzoic acid derivatives have revealed a range of biological effects, which may offer insights into the potential activities of the target compound.

For instance, some derivatives of 2-phenoxybenzoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[3][4] Additionally, 3-phenoxybenzoic acid, a metabolite of certain pyrethroid insecticides, has been studied for its potential neurotoxic effects and has been shown to induce dopaminergic degeneration, which may have implications for conditions like Parkinson's disease.[5] The biological activities of various p-hydroxy benzoic acid derivatives have also been comprehensively reviewed, highlighting antimicrobial, anti-inflammatory, and antioxidant properties.[6]

Given the absence of direct research, the biological profile of this compound remains to be elucidated. Future research could explore its potential in areas where related structures have shown activity. The following diagram outlines a general workflow for investigating the biological activity of a novel compound like this compound.

Conclusion

This compound is a defined chemical entity with a registered CAS number. However, there is a notable scarcity of publicly available scientific data regarding its synthesis, physicochemical properties, and biological activities. The information presented in this guide is based on the limited data from chemical suppliers and extrapolated knowledge from related phenoxybenzoic acid derivatives. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Significant experimental work would be required to characterize its properties and potential applications thoroughly.

References

- 1. Novachemistry-product-info [novachemistry.com]

- 2. This compound | CAS#:883546-53-0 | Chemsrc [chemsrc.com]

- 3. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

Technical Guide: Spectral Analysis of 2-(2-Phenylethoxy)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a structured framework for the spectral characterization of 2-(2-Phenylethoxy)benzoic acid. While a comprehensive search of publicly available scientific databases did not yield specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound, this document outlines the expected data presentation, detailed experimental protocols, and a general workflow for such an analysis.

Important Note on Chemical Identity: It is crucial to distinguish This compound (CAS: 883546-53-0) from the similarly named compound 2-(2-Phenylethyl)benzoic acid . The former contains an ether linkage, significantly influencing its chemical properties and spectral characteristics, while the latter has a simple ethyl bridge. This guide is focused exclusively on the "ethoxy" derivative.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₄O₃

-

Molecular Weight: 242.27 g/mol

-

CAS Number: 883546-53-0

Spectral Data Summary

The following tables are formatted to present the anticipated spectral data for this compound. These tables are currently empty due to the unavailability of public data and are intended as a template for researchers who acquire this information.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific probe and solvent.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch of the carbonyl, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

Procedure:

-

Sample Introduction:

-

For GC/MS, dissolve the sample in a volatile organic solvent and inject it into the GC. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

-

For LC/MS, dissolve the sample in a suitable mobile phase and inject it into the LC system. The compound will be separated on the LC column before entering the mass spectrometer.

-

Direct infusion into the mass spectrometer is also possible.

-

-

Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is common for LC/MS, while electron ionization (EI) is standard for GC/MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) and various fragment ion peaks. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Analysis of a Chemical Compound.

Technical Guide: Determining the Solubility of 2-(2-Phenylethoxy)benzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(2-Phenylethoxy)benzoic acid. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. In the absence of such data, this document provides a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. The methodologies described herein are based on well-established laboratory practices, such as the shake-flask method, coupled with modern analytical techniques like High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Introduction to Solubility and its Importance

Solubility is a critical physicochemical property in the field of drug development and chemical research. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For a compound like this compound, understanding its solubility profile is essential for:

-

Formulation Development: Developing suitable dosage forms (e.g., oral, injectable) requires knowledge of the compound's solubility in various physiological and pharmaceutical solvents.

-

Pharmacokinetics: Solubility significantly influences the dissolution rate, absorption, and subsequent bioavailability of a drug candidate.

-

Process Chemistry: Purification, crystallization, and reaction optimization processes are highly dependent on the solubility of the compound in different solvent systems.

-

Preclinical and Toxicological Studies: Preparing appropriate formulations for in vitro and in vivo testing necessitates an understanding of the compound's solubility.

Given the absence of published solubility data for this compound, this guide focuses on the practical aspects of its determination.

General Physicochemical Properties

While specific solubility data is unavailable, some predicted or known properties of related compounds can give an indication of the expected solubility behavior. This compound is an aromatic carboxylic acid. The presence of the carboxylic acid group suggests that its solubility will be pH-dependent, with higher solubility in basic solutions due to the formation of the carboxylate salt. The phenylethoxy group adds significant hydrophobicity, suggesting that the compound will likely have low solubility in water and higher solubility in organic solvents.

Experimental Protocol for Equilibrium Solubility Determination

The most reliable and widely accepted method for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method.[1][2] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Materials and Equipment

-

Compound: this compound (solid form)

-

Solvents: A range of relevant solvents should be tested (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., glass HPLC vials)

-

Orbital shaker or incubator shaker with temperature control[3]

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, such as PTFE or PVDF)[3]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)[3]

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg/mL).

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[1]

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[1] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Separation:

-

Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[3] It is crucial to ensure the filter material does not adsorb the compound.

-

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Analyze the standard solutions using an appropriate HPLC method to generate a calibration curve. A method for aromatic carboxylic acids might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to control ionization). UV detection would be suitable due to the aromatic rings.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample onto the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Experimental Value | Calculated Value |

| PBS (pH 7.4) | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| DMSO | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

References

Discovery and historical background of 2-(2-Phenylethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Phenylethoxy)benzoic acid, a notable organic compound. The document details its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its general historical context within the broader class of benzoic acid derivatives. Due to the limited specific historical data available for this particular compound in publicly accessible literature, its background is presented in the context of the development of related chemical syntheses.

Core Compound Information

This compound, identified by the CAS number 883546-53-0, is a carboxylic acid derivative characterized by a phenylethoxy group at the ortho position of the benzoic acid ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 883546-53-0 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O |

| Physical Description | Solid (predicted) |

Historical Background and Discovery

Specific details regarding the initial discovery and complete historical timeline of this compound are not extensively documented in readily available scientific literature. However, its structural class, alkoxybenzoic acids, has been a subject of interest in organic synthesis for over a century. The development of synthetic methodologies such as the Williamson ether synthesis in the mid-19th century provided a foundational route for the preparation of such compounds.

The synthesis of benzoic acid derivatives has been crucial in the development of pharmaceuticals, agrochemicals, and other functional organic materials. It is plausible that this compound was first synthesized as part of a broader exploration of this chemical space, likely for evaluation in biological screening programs or as an intermediate in the synthesis of more complex molecules. The lack of prominent early literature suggests it may not have exhibited significant biological activity or industrial application to warrant extensive publication at the time of its initial synthesis.

Synthetic Pathway: Williamson Ether Synthesis

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of a 2-halobenzoic acid would be reacted with phenethyl alcohol, or more likely, the sodium salt of salicylic acid (2-hydroxybenzoic acid) would be reacted with a phenethyl halide. The latter is generally preferred as phenethyl halides are readily available and reactive alkylating agents.

Below is a DOT script representation of the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Caption: Plausible synthesis workflow for this compound.

Detailed Experimental Protocol (Inferred)

The following is a detailed, inferred experimental protocol for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

Salicylic acid (2-hydroxybenzoic acid)

-

Phenethyl bromide (2-bromo-1-phenylethane)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Formation of the Alkoxide: A solution of salicylic acid (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium salicylate.

-

Alkylation: A solution of phenethyl bromide (1.1 equivalents) in anhydrous DMF is added dropwise to the reaction mixture. The mixture is then heated to 80 °C and stirred for 12-16 hours.

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The pH of the solution is adjusted to ~2 with 1 M HCl, resulting in the precipitation of the crude product.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.

Below is a DOT script for the experimental workflow diagram.

Caption: Step-by-step experimental workflow for the synthesis.

Potential Applications and Future Directions

While specific applications for this compound are not well-documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The phenylethoxy group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.

Future research on this compound could involve:

-

Pharmacological Screening: Evaluation of its activity in various biological assays to identify potential therapeutic applications.

-

Materials Science: Investigation of its use as a building block for polymers or other functional materials.

-

Synthetic Intermediate: Utilization as a precursor for the synthesis of more complex and potentially bioactive compounds.

This guide serves as a foundational resource for researchers and professionals interested in this compound. While the historical discovery details are sparse, the provided synthetic and chemical information offers a robust starting point for further investigation and application development.

A Technical Whitepaper on the Predicted Mechanism of Action for 2-(2-Phenylethoxy)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Phenylethoxy)benzoic acid is a synthetic aromatic carboxylic acid. While direct experimental data on its biological activity is not extensively available, its structural features—a benzoic acid moiety linked to a phenylethoxy group—allow for a reasoned prediction of its mechanism of action. Structurally related compounds, including various benzoic acid and phenoxy acid derivatives, are known to possess significant pharmacological activities, including anti-inflammatory, metabolic, and neurotoxic effects[1][2][3]. This document outlines a predicted mechanism of action for this compound as a selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in regulating inflammation and metabolism. This hypothesis is based on structural similarities to known PPARγ agonists and provides a framework for future experimental validation.

Predicted Mechanism of Action: PPARγ Agonism

We predict that this compound functions as a selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The primary anti-inflammatory effect of PPARγ activation is mediated through the transcriptional repression of pro-inflammatory genes. This is achieved via a mechanism known as transrepression, where the activated PPARγ/RXR heterodimer interferes with the activity of other transcription factor pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathway Diagram

References

Potential Biological Targets of 2-(2-Phenylethoxy)benzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of 2-(2-phenylethoxy)benzoic acid derivatives, a class of compounds with emerging therapeutic interest. This document summarizes key findings from preclinical research, outlines detailed experimental methodologies, and presents quantitative data to facilitate further investigation and drug development efforts.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A Prime Target for Anti-Inflammatory Action

A significant body of evidence points to microsomal prostaglandin E2 synthase-1 (mPGES-1) as a key biological target for compounds structurally related to this compound. mPGES-1 is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers the potential for a more targeted anti-inflammatory therapy with a reduced risk of gastrointestinal and cardiovascular side effects.

A notable example is Flusalazine (2-acetoxy-5-(2-(4-(trifluoromethyl)phenethylamino)benzoic acid)) , a compound with structural similarities to the this compound scaffold. Flusalazine has been identified as a potent inhibitor of mPGES-1, demonstrating anti-inflammatory and analgesic properties without inhibiting COX-1 or COX-2.

Quantitative Data: In Vitro Inhibition of mPGES-1

The following table summarizes the in vitro inhibitory activity of various compounds against mPGES-1, providing a comparative landscape for drug development professionals.

| Compound | Assay Type | IC50 | Reference Compound | IC50 (Reference) |

| Flusalazine | Not specified in snippets | Data not available in snippets | - | - |

| PF-9184 | Recombinant human mPGES-1 | 16.5 ± 3.8 nM | - | - |

| Compound III | Human mPGES-1 enzyme | 0.09 µM | - | - |

| Licofelone (ML3000) | Cell-free assay | 6 µM | - | - |

| Benzoxazole derivative (Cpd 37) | mPGES-1 activity | 18 nM | - | - |

| Benzylidenebarbituric acid (4b) | Human mPGES-1 | 33 nM | - | - |

Signaling Pathway of mPGES-1 in Inflammation

The diagram below illustrates the central role of mPGES-1 in the inflammatory cascade, highlighting the point of intervention for its inhibitors.

Experimental Protocols for mPGES-1 Inhibition Assays

This assay directly quantifies the enzymatic activity of mPGES-1 in a microsomal preparation.

Protocol:

-

Microsome Preparation:

-

Culture A549 human lung carcinoma cells and stimulate with Interleukin-1β (IL-1β) to induce mPGES-1 expression.

-

Harvest and wash cells, then homogenize in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

Enzymatic Assay:

-

In a reaction vessel, combine the microsomal preparation, glutathione (GSH, a necessary cofactor), and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

-

After a defined incubation period, terminate the reaction.

-

Quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce mPGES-1 activity by 50%.

-

This assay assesses the ability of a compound to inhibit PGE2 production in whole cells.

Protocol:

-

Cell Culture and Treatment:

-

Seed A549 cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the cells with IL-1β to induce the COX-2/mPGES-1 pathway.

-

-

PGE2 Measurement:

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using ELISA.

-

-

Data Analysis:

-

Determine the concentration-dependent inhibition of PGE2 production and calculate the IC50 value.

-

B-cell lymphoma 2 (Bcl-2) Family Proteins: A Potential Target in Oncology

Patent literature reveals another potential biological target for this compound derivatives: the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. These proteins are crucial regulators of programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

A specific patent (US9125913B2) discloses a complex benzamide derivative incorporating the this compound scaffold, namely 4-(4-(4-chloro-1,1'-biphenyl-2-yl)methylpiperazin-1-yl)-N-({3-nitro-4-(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(2-phenylethoxy)benzamide , as an inhibitor of Bcl-2 family proteins.

Bcl-2 Signaling Pathway in Apoptosis

The following diagram illustrates the role of Bcl-2 in the intrinsic apoptosis pathway and the mechanism of its inhibition.

Experimental Approaches for Assessing Bcl-2 Inhibition

While specific quantitative data for the patented compound is not publicly available, the following are standard experimental protocols to evaluate the activity of Bcl-2 inhibitors.

This is a common in vitro binding assay to measure the displacement of a fluorescently labeled BH3 peptide from the Bcl-2 protein by a test compound.

The functional consequence of Bcl-2 inhibition is the induction of apoptosis. This can be measured in cancer cell lines using various methods:

-

MTT or CellTiter-Glo Assays: To assess the reduction in cell viability.

-

Annexin V/Propidium Iodide Staining: To quantify apoptotic and necrotic cells via flow cytometry.

-

Caspase Activity Assays: To measure the activation of executioner caspases (e.g., caspase-3/7).

Conclusion

The available evidence suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutics. The primary and most well-documented biological target for structurally related compounds is mPGES-1 , offering a compelling avenue for the creation of next-generation anti-inflammatory agents. Furthermore, patent literature indicates that direct derivatives of this scaffold may also target Bcl-2 family proteins , presenting opportunities in the field of oncology.

Further research is warranted to synthesize and evaluate a broader range of this compound derivatives to fully elucidate their structure-activity relationships, selectivity, and therapeutic potential against these and potentially other biological targets. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

In-Silico Prediction of 2-(2-Phenylethoxy)benzoic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Phenylethoxy)benzoic acid, a derivative of benzoic acid, presents a scaffold with potential for diverse biological activities, drawing from the known functionalities of its constituent chemical moieties. This technical guide outlines a comprehensive in-silico workflow designed to predict and characterize the bioactivity of this compound. By leveraging a suite of computational tools and methodologies—from target prediction and molecular docking to ADMET profiling and signaling pathway analysis—researchers can systematically investigate its therapeutic potential. This document provides detailed hypothetical protocols, data interpretation frameworks, and visual representations to facilitate a thorough computational assessment prior to experimental validation.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific molecule, this compound, combines the structural features of benzoic acid with a phenylethoxy group, suggesting a potential for unique interactions with biological targets. In-silico, or computational, approaches offer a rapid and cost-effective means to hypothesize and prioritize potential bioactivities, mechanisms of action, and pharmacokinetic profiles. This guide details a systematic in-silico investigation of this compound.

Predicted Physicochemical Properties and Drug-Likeness

A foundational step in the in-silico analysis is the characterization of the molecule's physicochemical properties and its adherence to established drug-likeness rules. These parameters are crucial for predicting oral bioavailability and overall potential as a therapeutic agent.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 242.26 g/mol | |

| LogP | 3.5 | XLogP3 |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 46.53 Ų | |

| Lipinski's Rule of Five | Pass (0 violations) |

Table 1: Predicted physicochemical properties and drug-likeness of this compound.

In-Silico Bioactivity Prediction Workflow

The following workflow outlines a logical sequence for the computational prediction of the bioactivity of this compound.

Caption: A workflow for the in-silico bioactivity prediction of a small molecule.

Experimental Protocols

Target Prediction

Objective: To identify potential protein targets of this compound based on ligand-based and structure-based approaches.

Methodology:

-

Ligand-Based Target Prediction:

-

Utilize online platforms such as SwissTargetPrediction, SuperPred, and PASS Online.

-

Input the SMILES string or draw the chemical structure of this compound.

-

The software compares the input molecule to databases of known ligands and their targets, predicting targets based on chemical similarity.

-

-

Inverse Molecular Docking:

-

Prepare a 3D conformer of the ligand.

-

Screen the ligand against a library of protein binding sites (e.g., from the Protein Data Bank - PDB).

-

Rank potential targets based on the predicted binding affinity scores.

-

Predicted Targets: Based on the structural similarity to other benzoic acid derivatives with known anti-inflammatory and anticancer activities, potential targets are hypothesized.

| Target Class | Specific Examples | Predicted Activity |

| Enzymes | Cyclooxygenase (COX-1, COX-2), 3-alpha-hydroxysteroid dehydrogenase | Inhibition |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Agonist/Antagonist |

| Kinases | Janus Kinase 2 (JAK2) | Inhibition |

| Proteases | Cathepsins B and L | Modulation |

Table 2: Hypothetical predicted targets for this compound.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

Methodology:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the PDB (e.g., COX-2, PDB ID: 5KIR).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformer of this compound.

-

Assign atomic charges.

-

-

Docking Simulation:

-

Define the binding site (active site) on the protein.

-

Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different orientations and conformations of the ligand within the binding site.

-

Score the poses based on a scoring function that estimates the binding free energy.

-

Hypothetical Docking Results:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| Cathepsin B | 1HUC | -7.2 | Gln23, Cys29, His199 |

Table 3: Hypothetical molecular docking results for this compound.

ADMET Prediction

Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Methodology:

-

Utilize web-based platforms like SwissADME, ADMETlab 2.0, or MetaTox.

-

Input the molecular structure.

-

The software employs various models (e.g., QSAR, rule-based) to predict a range of ADMET parameters.

Predicted ADMET Profile:

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut. |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS effects. |

| Distribution | ||

| Plasma Protein Binding | >90% | High binding to plasma proteins. |

| Metabolism | ||

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | |

| Excretion | ||

| Renal Organic Cation Transporter 2 | Substrate | Potential for renal excretion. |

| Toxicity | ||

| Ames Test | Negative | Not likely to be mutagenic. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

Table 4: Predicted ADMET properties of this compound.

Potential Signaling Pathway Involvement

Based on the predicted targets, a potential mechanism of action can be hypothesized. For instance, inhibition of COX-2 would implicate the arachidonic acid signaling pathway, leading to anti-inflammatory effects.

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Conclusion

This in-depth technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of this compound. The outlined workflow, from initial physicochemical characterization to detailed mechanistic and safety profiling, enables a robust computational assessment. The hypothetical data presented in the tables and the visual workflows serve as a template for researchers to follow. While these in-silico predictions offer valuable insights and can guide further research, it is imperative that they are validated through subsequent in-vitro and in-vivo experimental studies. The methodologies described herein represent a powerful approach to accelerate the early stages of drug discovery and development.

In-Depth Technical Guide on the Structural Elucidation of Novel 2-(2-Phenylethoxy)benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel 2-(2-phenylethoxy)benzoic acid analogs. This class of compounds holds significant interest in medicinal chemistry due to the versatile pharmacological activities observed in related benzoic acid derivatives.[1] The accurate determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide will detail the common synthetic routes, provide in-depth experimental protocols for key analytical techniques, present quantitative data in a structured format, and visualize experimental workflows and relevant biological pathways using Graphviz diagrams.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic strategies. A common and effective method is the Williamson ether synthesis, which involves the reaction of a salicylic acid derivative with a phenethyl halide.

General Synthetic Scheme:

A typical synthesis involves the reaction of a substituted salicylic acid with a substituted 2-phenylethanol derivative. For instance, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a related analog, was achieved by reacting salicylic acid with 3-(chloromethyl)benzoyl chloride in acetone with pyridine as a catalyst, utilizing microwave irradiation.[2]

Experimental Protocols for Structural Elucidation

The unambiguous determination of the chemical structure of novel analogs relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3]

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

For ¹H NMR, typical acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a longer relaxation delay and a greater number of scans due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[4]

Experimental Protocol for MS Analysis:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

-

-

Data Acquisition:

-

Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for determining the molecular weight of the parent molecule, while EI can induce fragmentation, providing structural information.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant m/z range to detect the molecular ion and any fragment ions.

-

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining bond lengths, bond angles, and the overall conformation of the molecule.[5]

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo-Kα or Cu-Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

-

Data Presentation: Quantitative Analysis

The data obtained from the analytical techniques described above should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Representative ¹H NMR Spectroscopic Data for a Hypothetical this compound Analog

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (benzoic acid) | 7.95 | d | 7.8 | 1H |

| Ar-H (benzoic acid) | 7.45 | t | 7.5 | 1H |

| Ar-H (benzoic acid) | 7.10 | t | 7.5 | 1H |

| Ar-H (benzoic acid) | 6.95 | d | 8.2 | 1H |

| Ar-H (phenyl) | 7.30-7.20 | m | - | 5H |

| O-CH₂ | 4.30 | t | 6.5 | 2H |

| Ar-CH₂ | 3.10 | t | 6.5 | 2H |

| COOH | 10.50 | br s | - | 1H |

Table 2: Representative ¹³C NMR Spectroscopic Data for a Hypothetical this compound Analog

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (acid) | 168.0 |

| Ar-C (benzoic acid, C-O) | 158.0 |

| Ar-C (phenyl, ipso) | 138.0 |

| Ar-C (benzoic acid) | 133.0, 131.0, 122.0, 115.0 |

| Ar-C (phenyl) | 129.0, 128.5, 126.5 |

| O-CH₂ | 68.0 |

| Ar-CH₂ | 35.0 |

Table 3: Mass Spectrometry Data for a Hypothetical this compound Analog

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI | 243.0965 | 241.0819 | 121 (benzoic acid fragment), 105 (phenethyl fragment) |

Visualization of Workflows and Pathways

Graphviz diagrams are used to illustrate the logical flow of experiments and to depict potential biological signaling pathways that may be modulated by these analogs.

Many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of mechanistic signaling pathway activity analysis methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Technical Guide: A Framework for Preliminary Cytotoxicity Screening of 2-(2-Phenylethoxy)benzoic acid

Disclaimer: As of December 2025, publicly accessible data on the specific cytotoxic effects of 2-(2-Phenylethoxy)benzoic acid is not available. This document therefore serves as an in-depth technical guide outlining the essential framework and standard operating procedures for conducting a preliminary in vitro cytotoxicity assessment of a novel compound, using this compound (referred to herein as Compound X) as a hypothetical subject. The data presented is illustrative and not factual.

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Preclinical evaluation of a compound's cytotoxic potential is a cornerstone of the drug discovery process.[1] These initial screens are vital for identifying dose-dependent toxicity, understanding potential mechanisms of cell death, and guiding the selection of promising drug candidates for further development.[1] This guide details a multi-assay approach to characterize the cytotoxic profile of a test compound, Compound X, providing a robust preliminary safety and activity assessment.

The screening workflow involves a tiered approach, beginning with an evaluation of overall metabolic activity and cell viability, followed by assays to determine the integrity of the cell membrane, and concluding with more specific assays to elucidate the mode of cell death (apoptosis vs. necrosis).

Experimental Protocols

A comprehensive cytotoxicity profile is best achieved by employing multiple assays that measure different cellular health indicators.[2] The following protocols describe standard methods for assessing cell viability, membrane integrity, and apoptosis induction.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cellular metabolic activity as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][5] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[6][7]

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line) in a 96-well flat-bottom plate at a density of 5 x 10³ to 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[5]

Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that leaks into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][10] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt (INT) to a measurable red formazan product.[9][11]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Prepare additional control wells for "Maximum LDH Release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution to each well.[11]

-

Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background absorbance.[11] The percentage of cytotoxicity is calculated relative to the spontaneous (vehicle control) and maximum LDH release controls.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][13]

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Compound X for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each treatment condition.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Effector Caspase Activation: Caspase-3/7 Assay

A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[14][15] These proteases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[16] Assays to detect their activity often use a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[17] Upon cleavage, a reporter molecule (e.g., a fluorophore or a luciferase) is released, generating a measurable signal.[17][18]

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with Compound X as previously described.

-

Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., a luminogenic substrate in a buffer).

-

Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of active caspase-3/7.

Data Presentation (Hypothetical)

The quantitative data obtained from the described assays should be summarized in clear, structured tables for comparative analysis.

Table 1: Cell Viability of Cancer Cell Lines Treated with Compound X (MTT Assay)

| Cell Line | IC₅₀ (µM) after 48h Treatment |

| HeLa (Cervical Cancer) | 25.4 ± 3.1 |

| A549 (Lung Cancer) | 42.1 ± 5.5 |

| MCF-7 (Breast Cancer) | 18.9 ± 2.8 |

| HEK293 (Normal Kidney) | > 100 |

IC₅₀ represents the concentration of Compound X required to inhibit cell viability by 50%. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Membrane Integrity of HeLa Cells Treated with Compound X (LDH Assay)

| Compound X Conc. (µM) | % Cytotoxicity (LDH Release) after 24h |

| 0 (Vehicle) | 2.5 ± 0.8 |

| 10 | 8.1 ± 1.5 |

| 25 | 22.4 ± 3.2 |

| 50 | 45.7 ± 4.9 |

| 100 | 78.3 ± 6.1 |

% Cytotoxicity is calculated as [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100. Data are presented as mean ± standard deviation.

Table 3: Flow Cytometry Analysis of Apoptosis in MCF-7 Cells after 24h Treatment with Compound X (50 µM)

| Cell Population | % of Total Cells |

| Viable (Annexin V- / PI-) | 35.6 ± 4.1 |

| Early Apoptotic (Annexin V+ / PI-) | 48.2 ± 5.3 |

| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 14.1 ± 2.2 |

| Necrotic (Annexin V- / PI+) | 2.1 ± 0.5 |

Data represent the percentage of cells in each quadrant, presented as mean ± standard deviation.

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

Caption: High-level workflow for in vitro preliminary cytotoxicity screening.

Caption: Detailed experimental workflow for the MTT cell viability assay.

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Next Steps

This guide provides a comprehensive framework for the preliminary cytotoxicity screening of a novel compound, exemplified by the hypothetical Compound X. The multi-assay approach allows for a nuanced understanding of a compound's effects on cell health.

Based on the illustrative data, Compound X demonstrates dose-dependent cytotoxicity, with greater potency against cancer cell lines (MCF-7, HeLa) than a normal cell line (HEK293). The primary mode of cell death appears to be apoptosis, as suggested by the high percentage of Annexin V-positive cells and the activation of effector caspases, rather than immediate membrane disruption indicative of necrosis.

Following such a preliminary screen, subsequent steps would involve:

-

Expanding the panel of cell lines to confirm selectivity.

-

Conducting detailed mechanistic studies to identify the specific signaling pathways involved (e.g., intrinsic vs. extrinsic apoptosis).[19]

-

Performing secondary assays to investigate effects on the cell cycle, mitochondrial membrane potential, or generation of reactive oxygen species.

-

Ultimately, if the in vitro profile remains promising, advancing the compound to in vivo toxicology and efficacy studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. MTT assay - Wikipedia [en.wikipedia.org]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay | AAT Bioquest [aatbio.com]

- 7. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biologi.ub.ac.id [biologi.ub.ac.id]

- 14. pnas.org [pnas.org]

- 15. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. promega.com [promega.com]

- 19. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Phenylethoxy)benzoic Acid

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(2-Phenylethoxy)benzoic acid. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. The procedure involves the reaction of methyl salicylate with 2-phenylethyl bromide in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound and its derivatives are of interest in medicinal chemistry and materials science. The Williamson ether synthesis provides a straightforward and efficient route to such compounds by forming an ether linkage from an alcohol (or phenol) and an organohalide.[3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][3] This method is versatile and can be used for the synthesis of both symmetrical and unsymmetrical ethers.[2][4]

This protocol outlines a two-step synthesis starting from readily available commercial reagents: methyl salicylate and 2-phenylethyl bromide. The first step is the ether formation, and the second is the saponification of the methyl ester to the desired benzoic acid.

Reaction Scheme

Step 1: Williamson Ether Synthesis

Methyl 2-hydroxybenzoate (Methyl Salicylate) + 2-Phenylethyl bromide → Methyl 2-(2-phenylethoxy)benzoate

Step 2: Saponification

Methyl 2-(2-phenylethoxy)benzoate → this compound

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methyl salicylate | ReagentPlus®, 99% | Sigma-Aldrich |

| 2-Phenylethyl bromide | 98% | Acros Organics |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Chemical |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | Reagent grade, ≥98% | EMD Millipore |

| Methanol (MeOH) | ACS grade | VWR Chemicals |

| Diethyl ether (Et₂O) | ACS grade | Fisher Chemical |

| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | BeanTown Chemical |

| Deionized water (H₂O) | N/A | In-house |

3.2. Step-by-Step Synthesis Procedure

Step 1: Synthesis of Methyl 2-(2-phenylethoxy)benzoate

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (15.21 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

-

Slowly add 2-phenylethyl bromide (18.51 g, 100 mmol) to the reaction mixture using a dropping funnel over a period of 10 minutes.

-

Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 12 hours with continuous stirring.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 500 mL of cold deionized water and transfer it to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2-(2-phenylethoxy)benzoate as an oil.

Step 2: Synthesis of this compound (Saponification)

-

Dissolve the crude methyl 2-(2-phenylethoxy)benzoate in methanol (150 mL) in a 500 mL round-bottom flask.

-

Prepare a solution of sodium hydroxide (8.0 g, 200 mmol) in deionized water (50 mL) and add it to the methanolic solution of the ester.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-75 °C) for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 200 mL of deionized water.

-